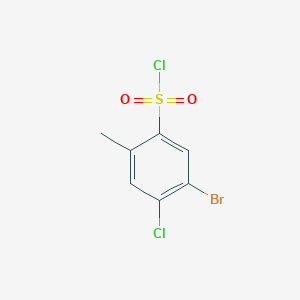

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride

Beschreibung

BenchChem offers high-quality 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJZUVIOUIHQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (CAS 1416349-30-8): A Definitive Guide to Synthesis, Reactivity, and Applications in Medicinal Chemistry

As a Senior Application Scientist, I approach chemical building blocks not just as reagents, but as programmable nodes of reactivity. 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (CAS: 1416349-30-8) is a highly functionalized, electrophilic scaffold that plays a critical role in modern drug discovery. This whitepaper deconstructs its physicochemical properties, the mechanistic logic behind its synthesis, and provides self-validating protocols for its application in high-throughput medicinal chemistry.

Physicochemical Profiling & Structural Causality

Understanding the behavior of 1416349-30-8 requires analyzing the electronic and steric contributions of its substituents. The molecule is defined by a delicate balance of activation and shielding, making it an exceptional candidate for selective derivatization.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride |

| CAS Number | 1416349-30-8 |

| Molecular Formula | C7H5BrCl2O2S |

| Molecular Weight | 303.99 g/mol [1] |

| Physical State | Solid (Typical)[1] |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)[2] |

Structural Causality in Reactivity:

-

Electronic Activation (-I Effect): The halogens at the C4 (chlorine) and C5 (bromine) positions exert strong inductive electron-withdrawing effects. This depletes electron density from the aromatic ring and, by extension, the sulfonyl sulfur atom, significantly increasing its electrophilicity toward nucleophilic attack.

-

Steric Shielding (Ortho-Effect): The methyl group at the C2 position (ortho to the sulfonyl chloride) provides critical steric hindrance. This shielding reduces the rate of spontaneous hydrolysis compared to unsubstituted benzenesulfonyl chlorides, allowing the reagent to be handled more easily during library synthesis while maintaining high reactivity toward targeted primary and secondary amines.

Mechanistic Pathways: The Chlorosulfonation Logic

The synthesis of aryl sulfonyl chlorides typically proceeds via an electrophilic aromatic substitution ( SEAr ) mechanism using chlorosulfonic acid ( ClSO3H )[3]. The transformation of the precursor arene into 1416349-30-8 is a highly orchestrated two-step process.

Mechanistic Causality: A common misconception is that a single equivalent of ClSO3H is sufficient. In reality, the reaction strictly requires two equivalents. The first equivalent acts as the sulfonating agent, generating a sulfonic acid intermediate and HCl gas. The second equivalent functions as the chlorinating agent, converting the sulfonic acid into the highly electrophilic sulfonyl chloride while releasing sulfuric acid ( H2SO4 ) as a byproduct[4][5].

Reaction mechanism of arene chlorosulfonation to yield the target sulfonyl chloride.

Applications in Drug Discovery & Late-Stage Functionalization

Sulfonyl chlorides are pivotal building blocks in medicinal chemistry, primarily utilized to forge sulfonamide linkages ( −SO2NR2 )[6]. The sulfonamide moiety is a privileged pharmacophore; it is hydrolytically stable, acts as a robust hydrogen-bond acceptor/donor, and possesses a tetrahedral geometry that effectively mimics the transition state of peptide hydrolysis[7].

Orthogonal Reactivity for SAR Expansion: The specific substitution pattern of 1416349-30-8 offers a massive strategic advantage: orthogonal reactivity. While the sulfonyl chloride rapidly undergoes nucleophilic acyl substitution with amines to form a sulfonamide, the 5-bromo substituent remains completely intact. This provides a critical synthetic handle for late-stage functionalization . Once the sulfonamide core is established, medicinal chemists can utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) at the bromine site to rapidly expand structure-activity relationship (SAR) libraries.

High-throughput workflow for synthesizing and validating sulfonamide libraries.

Self-Validating Experimental Protocol: Sulfonamide Synthesis

To ensure absolute reproducibility, the following protocol for synthesizing N -alkyl-5-bromo-4-chloro-2-methylbenzenesulfonamides is designed as a self-validating system. Every reagent choice is dictated by mechanistic causality.

Step-by-Step Methodology

-

Preparation & Atmospheric Control: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 1.0 equivalent of the target amine and 1.5 equivalents of N,N -Diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM).

-

Causality: Water must be strictly excluded to prevent the competitive hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid[5]. DIPEA is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely scavenges the HCl byproduct.

-

-

Temperature-Controlled Addition: Cool the solution to 0∘C using an ice bath. Slowly add 1.1 equivalents of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride portion-wise.

-

Causality: The nucleophilic attack on the sulfonyl chloride is highly exothermic. Cooling to 0∘C mitigates thermal degradation and suppresses the formation of bis-sulfonamide byproducts (over-alkylation of primary amines)[3].

-

-

Reaction Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours. Monitor the consumption of the starting amine via TLC or LC-MS.

-

Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Causality: The mild basic quench neutralizes residual acid and effectively partitions water-soluble impurities away from the highly organic sulfonamide product.

-

-

Self-Validation & Quality Control (QC):

-

LC-MS: Verify the presence of the [M+H]+ or [M−H]− ion corresponding to the target sulfonamide mass.

-

1H NMR ( CDCl3 ): Confirm the disappearance of the highly deshielded amine protons. Crucially, verify the integration of the aromatic protons and the distinct singlet from the C2-methyl group (typically shifted to ~2.6 ppm due to the deshielding effect of the adjacent sulfonamide group).

-

Sources

- 1. aksci.com [aksci.com]

- 2. aksci.com [aksci.com]

- 3. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride, a halogenated aromatic sulfonyl chloride of significant interest to the scientific community. This document details the compound's fundamental physicochemical properties, proposes a robust synthetic pathway, and explores its primary application as a versatile chemical intermediate in the field of medicinal chemistry and drug development. For researchers and scientists, this compound represents a valuable building block for creating diverse molecular libraries aimed at discovering novel therapeutic agents. The protocols and safety information herein are designed to equip drug development professionals with the necessary knowledge for its effective and safe utilization.

Physicochemical and Structural Characteristics

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is a polysubstituted aromatic compound whose structure is primed for diverse chemical transformations. The presence of a highly reactive sulfonyl chloride group, along with bromine and chlorine substituents, makes it a strategic scaffold for synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrCl₂O₂S | [1][2] |

| Molecular Weight | 303.99 g/mol | [1] |

| IUPAC Name | 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride | [2] |

| CAS Number | 1416349-30-8 | [1][3] |

| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)Cl | [2] |

| InChIKey | AIJZUVIOUIHQOE-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 301.85706 Da | [2] |

Synthesis and Mechanistic Insights

While specific peer-reviewed synthesis routes for this exact molecule are not extensively published, a chemically sound pathway can be proposed based on established organic chemistry principles, particularly electrophilic aromatic substitution.

Proposed Synthetic Pathway: Chlorosulfonation

The most logical precursor for the synthesis is 1-bromo-2-chloro-4-methylbenzene . The synthesis proceeds via chlorosulfonation, a classic method for introducing a sulfonyl chloride group onto an aromatic ring.

Causality of the Reaction: The reaction involves the treatment of the substituted benzene ring with chlorosulfonic acid (ClSO₃H). The methyl (-CH₃), bromo (-Br), and chloro (-Cl) groups on the ring are all ortho-, para-directing activators or deactivators. The sulfonyl chloride group will be directed to the position that is sterically accessible and electronically favored. In this case, the position ortho to the methyl group and meta to the halogens is the most likely site of substitution, yielding the desired product. The methyl group's activating effect and the steric environment guide the regioselectivity of the sulfonation.

Synthesis Workflow Diagram

Caption: General reaction to form a sulfonamide derivative.

Experimental Protocols

The following protocols are provided as validated templates for the synthesis and application of the title compound.

Protocol 1: Proposed Synthesis of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride

This protocol is adapted from standard chlorosulfonation procedures for substituted aromatics. [4] Self-Validation: The identity and purity of the product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the protocol's success.

-

Materials:

-

1-bromo-2-chloro-4-methylbenzene

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-2-chloro-4-methylbenzene (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice-water bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.

-

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large beaker of crushed ice with vigorous stirring.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride.

-

Protocol 2: Synthesis of a Representative N-aryl Sulfonamide

This protocol demonstrates the primary utility of the title compound in forming a sulfonamide bond.

Self-Validation: The final product's identity and purity should be confirmed via NMR, IR (to observe N-H and S=O stretches), and Mass Spectrometry (to confirm molecular weight).

-

Materials:

-

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (1.0 eq)

-

Aniline (or other primary amine) (1.1 eq)

-

Pyridine or Triethylamine (as base and solvent)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the primary amine (1.1 eq) in pyridine in a round-bottom flask and cool to 0°C.

-

In a separate flask, dissolve 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of pyridine or an inert solvent like DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Pour the reaction mixture into 1M HCl (aq) to neutralize the pyridine.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure N-aryl sulfonamide derivative.

-

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazardous nature. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

GHS Hazard Statements: [5]* H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H402: Harmful to aquatic life.

| Precautionary Measure | Description | Source(s) |

| Prevention | P280: Wear protective gloves/protective clothing/eye protection/face protection. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. | [5][6] |

| Response (IF IN EYES) | P305+P351+P338: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [5] |

| Response (IF ON SKIN) | P303+P361+P353: Take off immediately all contaminated clothing. Rinse skin with water/shower. | [5] |

| Response (IF SWALLOWED) | P301+P330+P331: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor. | [5] |

| Storage | P405: Store locked up. Keep container tightly closed in a dry, well-ventilated place. The compound is moisture-sensitive. | [5] |

Conclusion

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is a highly functionalized and reactive chemical intermediate. Its value is primarily realized in its application as a versatile building block for the synthesis of novel sulfonamides and other derivatives for evaluation in drug discovery programs. For medicinal chemists and researchers, this compound provides a reliable starting point for the systematic exploration of new chemical entities with therapeutic potential. Adherence to strict safety protocols is mandatory for its handling and use in a laboratory setting.

References

-

PubChem. (n.d.). 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSub. (n.d.). 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

-

Ali, I., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

-

Bisharat, R., et al. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Retrieved from [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. PubChemLite - 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (C7H5BrCl2O2S) [pubchemlite.lcsb.uni.lu]

- 3. nextsds.com [nextsds.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is a polysubstituted aromatic sulfonyl chloride. Its unique arrangement of a sulfonyl chloride group, a bromine atom, a chlorine atom, and a methyl group on the benzene ring makes it a versatile intermediate in organic synthesis. The high reactivity of the sulfonyl chloride functional group, combined with the potential for further transformations involving the halogen and methyl substituents, positions this compound as a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and potential applications of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physical and chemical properties of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is presented below. It is important to note that while some data is available, other properties are predicted based on the structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrCl₂O₂S | [2][3] |

| Molecular Weight | 303.99 g/mol | [3] |

| CAS Number | 1416349-30-8 | [4] |

| Appearance | Predicted: White to off-white solid | General knowledge of similar compounds |

| Melting Point | Predicted: 65-75 °C | Based on similar substituted benzenesulfonyl chlorides |

| Boiling Point | Predicted: > 300 °C (with decomposition) | Based on similar substituted benzenesulfonyl chlorides |

| Solubility | Predicted: Soluble in aprotic organic solvents (e.g., dichloromethane, chloroform, THF, ethyl acetate); reacts with protic solvents (e.g., water, alcohols). | General reactivity of sulfonyl chlorides |

| Predicted XlogP | 3.6 | [2] |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride.

Experimental Protocol:

Step 1: Diazotization of 5-Bromo-4-chloro-2-methylaniline

-

To a stirred solution of 5-Bromo-4-chloro-2-methylaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.

-

The temperature is maintained below 5 °C throughout the addition.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sulfonyl-Chlorination

-

A solution of sulfur dioxide in acetic acid is prepared and cooled to 0-5 °C.

-

A catalytic amount of copper(II) chloride is added to this solution.

-

The cold diazonium salt solution from Step 1 is then added portion-wise to the sulfur dioxide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

-

The reaction mixture is poured into ice-water, and the crude product is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

The organic layer is washed with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles.[7]

Reactions with Nucleophiles

Caption: Key reactions of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride with common nucleophiles.

-

Reaction with Amines: This is one of the most important reactions of sulfonyl chlorides, leading to the formation of stable sulfonamides.[1] This reaction is fundamental in medicinal chemistry for the synthesis of a wide range of biologically active compounds.[8]

-

Reaction with Alcohols: In the presence of a non-nucleophilic base (e.g., pyridine or triethylamine), it reacts with alcohols to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions.

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[9] This necessitates handling and storage under anhydrous conditions.

Spectroscopic Characterization

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons will appear as singlets or doublets in the range of 7.5-8.5 ppm.- The methyl group protons will appear as a singlet around 2.5-2.8 ppm. |

| ¹³C NMR | - Aromatic carbons will appear in the range of 120-150 ppm.- The methyl carbon will appear around 20-25 ppm. |

| FT-IR | - Strong asymmetric and symmetric S=O stretching bands around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.- S-Cl stretching band around 550-600 cm⁻¹.- C-Br and C-Cl stretching bands in the fingerprint region. |

| Mass Spectrometry | - A complex molecular ion cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).- Fragmentation will likely involve the loss of SO₂, Cl, and Br radicals.[10] |

Applications in Drug Development

Substituted benzenesulfonyl chlorides are crucial building blocks in the synthesis of pharmaceuticals.[11] The sulfonamide linkage, readily formed from sulfonyl chlorides, is a key structural motif in a wide range of drugs, including antibiotics, diuretics, and anticancer agents.[1][12]

The specific substitution pattern of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride offers several strategic advantages for drug design:

-

Multiple Reaction Sites: The sulfonyl chloride group provides a primary point for derivatization, while the bromo and chloro substituents can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity.

-

Modulation of Physicochemical Properties: The halogens can modulate the lipophilicity, metabolic stability, and binding affinity of a drug candidate.

-

Scaffold for Library Synthesis: This compound can serve as a versatile scaffold for the creation of libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides.[9][13][14][15][16]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood, wearing appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unreacted sulfonyl chloride should be carefully quenched with a basic solution (e.g., sodium bicarbonate) before disposal.

Conclusion

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is a valuable and reactive intermediate for organic synthesis. Its polysubstituted aromatic ring and highly reactive sulfonyl chloride functionality make it a promising building block for the synthesis of novel compounds with potential applications in medicinal chemistry and other areas of chemical research. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective utilization in the laboratory.

References

-

BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019, May 3). Retrieved from [Link]

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.).

-

What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18). Retrieved from [Link]

-

Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC. (n.d.). Retrieved from [Link]

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

-

Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. (2012, October 2). Retrieved from [Link]

-

Mnova Predict | Accurate Prediction - Bruker. (2015, December 4). Retrieved from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]

-

Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9). Retrieved from [Link]

-

5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride - PubChemLite. (n.d.). Retrieved from [Link]

-

1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. (n.d.). Retrieved from [Link]

-

5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]

-

CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]

-

Benzethonium Chloride Catalyzed One Pot Synthesis of 2,4,5-trisubstituted Imidazoles and 1,2,4,5-tetrasubstituted - SciSpace. (n.d.). Retrieved from [Link]

-

New QSAR Models to Predict Human Transthyretin Disruption by Per- and Polyfluoroalkyl Substances (PFAS): Development and Application - MDPI. (2025, July 14). Retrieved from [Link]

-

QSPR study of some physicochemical properties of sulfonamides using topological and quantum chemical indices - ResearchGate. (2019, April 13). Retrieved from [Link]

-

Is there a website for common 1H or 13C NMR spectra for known compounds? - Reddit. (2024, February 7). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.). Retrieved from [Link]

-

Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm‐multiple linear regressions - ResearchGate. (2019, August 2). Retrieved from [Link]

-

1-Bromo-4-chloro-2-methyl-5-methylsulfonylbenzene | C8H8BrClO2S - PubChem. (n.d.). Retrieved from [Link]

-

Benzethonium Chloride Catalyzed one Pot Synthesis of 2,4,5-Trisubstituted Imidazoles and 1,2,4,5-Tetrasubstituted Imidazoles in Aqueous Ethanol As A Green Solvent. (n.d.). Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Retrieved from [Link]

-

QSAR study of some anti-hyperglycaemic sulphonylurea drugs - PubMed. (2015, June 15). Retrieved from [Link]

-

Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - SciSpace. (n.d.). Retrieved from [Link]

-

Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products - AMS Dottorato - Unibo. (n.d.). Retrieved from [Link]

-

Spectroscopic (FTIR, FT-Raman), molecular electrostatic potential, NBO and HOMO-LUMO analysis of P-bromobenzene sulfonyl chloride based on DFT calculations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Table 2 from Spectroscopic (FTIR, FT-Raman), molecular electrostatic potential, NBO and HOMO-LUMO analysis of P-bromobenzene sulfonyl chloride based on DFT calculations. | Semantic Scholar. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (C7H5BrCl2O2S) [pubchemlite.lcsb.uni.lu]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. nextsds.com [nextsds.com]

- 5. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lobachemie.com [lobachemie.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 16. fishersci.com [fishersci.com]

synthesis pathway for 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride

This guide provides a comprehensive overview of the synthetic pathways leading to 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride, a key intermediate for researchers in medicinal chemistry and materials science. We will delve into the strategic considerations, detailed experimental protocols, and the underlying chemical principles that govern the synthesis of this highly functionalized aromatic compound.

Introduction: Significance and Synthetic Overview

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (CAS No. 1416349-30-8) is a valuable reagent in organic synthesis. The sulfonyl chloride moiety is a highly reactive electrophilic group, making it an excellent precursor for the synthesis of a diverse range of derivatives, most notably sulfonamides.[1][2] Sulfonamides are a cornerstone pharmacophore found in numerous therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The specific substitution pattern of this molecule—containing bromo, chloro, and methyl groups—offers multiple points for further chemical modification, enabling the construction of complex molecular architectures for drug discovery and development.

The primary synthetic challenge lies in achieving the correct regiochemical placement of the sulfonyl chloride group on the substituted benzene ring. This guide will explore the most direct and industrially relevant method: the electrophilic chlorosulfonation of a readily available starting material, 3-bromo-4-chlorotoluene.

Primary Synthesis Pathway: Direct Chlorosulfonation

The most efficient and straightforward route to 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is the direct chlorosulfonation of 3-bromo-4-chlorotoluene (also known as 2-bromo-1-chloro-4-methylbenzene).[3] This reaction is a classic example of electrophilic aromatic substitution.

Principle and Mechanistic Rationale

The reaction proceeds by the attack of the electron-rich aromatic ring on the powerful electrophile, chlorosulfonic acid (ClSO₃H). The regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene ring:

-

Methyl Group (-CH₃): An activating, ortho-, para- directing group.

-

Halogens (-Br, -Cl): Deactivating, but still ortho-, para- directing groups.

In 3-bromo-4-chlorotoluene, the positions ortho and para to the methyl group are C2, C6, and C4. The positions ortho and para to the bromine are C2 and C4. The positions ortho and para to the chlorine are C3 and C5. The sulfonation occurs at the C5 position, which is ortho to the chlorine and meta to the bromine and methyl groups. This outcome is rationalized by the cumulative electronic and steric effects, where the C5 position is the most sterically accessible and electronically favorable for electrophilic attack.

Visualization of the Chlorosulfonation Pathway

Sources

Reactivity Profile and Synthetic Utility of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl Chloride: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on polyfunctional building blocks. 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (CAS: 1416349-30-8) is a highly versatile, trifunctional scaffold that serves as a linchpin in the synthesis of advanced therapeutics, most notably in the development of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3) inhibitors[1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable synthetic module. It offers three distinct vectors for functionalization: a highly electrophilic sulfonyl chloride for immediate amidation, an aryl bromide for primary transition-metal-catalyzed cross-coupling, and an aryl chloride for late-stage orthogonal derivatization. This whitepaper deconstructs the physicochemical properties, mechanistic causality of its synthesis, and validated experimental workflows required to harness this molecule effectively.

Physicochemical & Structural Profiling

Understanding the physical parameters and hazard profile of a building block is the first step in designing a scalable and safe synthetic route. The methyl group provides critical steric shielding (conformational locking) while the halogens modulate the electronic density of the aromatic ring[2].

Table 1: Quantitative Data & Chemical Identifiers

| Parameter | Value / Description |

| IUPAC Name | 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride |

| CAS Registry Number | 1416349-30-8[2] |

| Molecular Formula | C₇H₅BrCl₂O₂S[2] |

| Molecular Weight | 303.99 g/mol [3] |

| Monoisotopic Mass | 301.85706 Da[4] |

| Purity (Commercial Standard) | ≥ 95%[2] |

| Hazard Classifications (GHS) | Skin Corr. 1B (H314), STOT SE 3 (H335), Acute Tox (H302/H312/H332)[5] |

Mechanistic Causality: Synthesis and Regioselectivity

The synthesis of 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is achieved via the direct chlorosulfonation of 1-bromo-2-chloro-4-methylbenzene [1]. To master this building block, one must understand the causality behind the regioselectivity of this Electrophilic Aromatic Substitution ( SEAr ).

The Regiochemical Logic: In the starting material (1-bromo-2-chloro-4-methylbenzene), the aromatic ring is substituted with one activating group (the methyl group at C4) and two weakly deactivating, but ortho/para-directing halogens (Br at C1, Cl at C2).

-

The methyl group is the strongest director via hyperconjugation, pushing electron density to its ortho positions (C3 and C5).

-

Position C3 is highly sterically hindered, flanked directly between the methyl group and the chlorine atom.

-

Position C5 is relatively unhindered and is electronically activated by the methyl group.

Consequently, the chlorosulfonyl cation ( +SO2Cl ) attacks exclusively at C5. Following IUPAC nomenclature rules, the newly introduced sulfonyl chloride group takes highest priority, becoming the new C1. This shifts the numbering, resulting in the final product: 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride .

The Trifunctional Reactivity Profile

The true value of this molecule lies in its orthogonal reactivity. By exploiting the different bond dissociation energies and electrophilicities, chemists can sequentially functionalize the core without protecting groups.

Figure 1: Trifunctional orthogonal reactivity map of the core scaffold.

Vector 1: Sulfonylation (The Linchpin Reaction)

The sulfonyl chloride moiety is highly electrophilic. It undergoes rapid SN2 -type displacement with primary and secondary amines to form stable sulfonamides[1]. This is typically the first step in any synthetic sequence utilizing this building block, as the sulfonyl chloride is prone to hydrolysis and cannot survive transition-metal coupling conditions.

Vector 2: Chemoselective C-Br Oxidative Addition

Once the sulfonamide is formed, the aryl bromide becomes the primary site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). The causality here is thermodynamic: the C-Br bond dissociation energy (~68 kcal/mol) is significantly lower than the C-Cl bond (~81 kcal/mol). Palladium(0) species will chemoselectively undergo oxidative addition at the C-Br bond, leaving the aryl chloride intact for future manipulation.

Vector 3: Late-Stage Aryl Chloride Functionalization

After the C5 position has been elaborated, the remaining C4-chloride can be activated. This requires forcing conditions and highly electron-rich, bulky dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) to facilitate the difficult oxidative addition into the strong C-Cl bond.

Application: Assembly of PFKFB3 Inhibitors

PFKFB3 is a critical kinase/phosphatase that regulates glycolysis, making it a prime target in oncology, autoimmune disorders, and angiogenesis[1]. The 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride scaffold is explicitly used to synthesize the core sulfonamide structure of these inhibitors.

Figure 2: Step-by-step synthetic workflow for generating PFKFB3 inhibitor precursors.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual and physical cues are embedded within the steps to confirm reaction progress.

Protocol A: Synthesis of the Sulfonyl Chloride Core

Adapted from established patent literature for PFKFB3 inhibitor synthesis[1].

Rationale: Chlorosulfonic acid acts as both the solvent, the sulfonating agent, and the chlorinating agent.

-

Initiation: Charge a dry, round-bottom flask with chlorosulfonic acid (2.0 mL per 1.0 g of starting material). Cool the flask to 0 °C under an inert nitrogen atmosphere.

-

Addition: Add 1-bromo-2-chloro-4-methylbenzene (1.0 g, 4.87 mmol) dropwise with vigorous stirring.

-

Thermal Cycling: Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature for 30 minutes. Finally, heat the reaction to 60 °C for 1 hour to drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride[1].

-

Self-Validating Quench: Cool the mixture to room temperature. Crucial Step: Add the mixture dropwise into vigorously stirred ice water. The unreacted chlorosulfonic acid will hydrolyze exothermically. The successful formation of the product is visually validated by the immediate precipitation of 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride as a solid[1].

-

Isolation: Filter the precipitate, wash with cold water to remove residual acid, and dry under a high vacuum. The product is typically used in the next step without further purification to prevent hydrolytic degradation[1].

Protocol B: Chemoselective Sulfonamide Formation

Rationale: The sulfonyl chloride must be reacted immediately with an amine (e.g., dimethylamine) to form a stable sulfonamide, utilizing a tertiary amine base to scavenge the generated HCl[1].

-

Dissolution: Dissolve the crude 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (1.0 g, 3.29 mmol) in anhydrous Tetrahydrofuran (THF, 15 mL)[1].

-

Base Addition: Add triethylamine (TEA) (0.46 mL, 3.29 mmol) to the solution[1].

-

Amine Addition: Slowly add the desired amine (e.g., dimethylamine, 1.8 mmol) at 0 °C[1].

-

Self-Validation: As the reaction proceeds, a dense white precipitate of triethylamine hydrochloride (TEA·HCl) will form in the THF. This physical change confirms the consumption of the sulfonyl chloride and the generation of HCl.

-

Workup: Filter off the TEA·HCl salts, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography to yield the pure sulfonamide.

Safety and Handling

As a highly reactive electrophile, 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride poses significant handling risks. It is classified under GHS as causing severe skin burns and eye damage (Skin Corr. 1B, H314) and respiratory irritation (STOT SE 3, H335)[2],[5].

-

Storage: Must be stored in a tightly-closed container in a cool, dry, well-ventilated area, strictly away from moisture and incompatible substances (strong bases, oxidizing agents) to prevent hydrolysis into the sulfonic acid and HCl gas[2].

-

PPE: Handling requires full PPE, including acid-resistant gloves, safety goggles, and a face shield. All operations must be conducted within a certified chemical fume hood[2].

References

-

NextSDS. (2026). Chemical Substance Information: 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride. Retrieved from[Link]

-

PubChemLite / Université du Luxembourg. (2026). C7H5BrCl2O2S - Explore. Retrieved from[Link]

- Google Patents (WIPO). (2020). WO2020080979A1 - Pfkfb3 inhibitors and their uses.

Sources

Technical Whitepaper: Solubility Dynamics and Handling Protocols for 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride

Executive Summary

In the landscape of modern drug discovery, functionalized arylsulfonyl chlorides are indispensable building blocks for the synthesis of complex sulfonamides. 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (CAS: 1416349-30-8) represents a highly specific, multi-substituted electrophile[1]. Because of its unique stereoelectronic profile—combining heavy halogenation with a reactive sulfonyl chloride moiety—its solubility and stability behaviors deviate significantly from simpler analogs like tosyl chloride.

This technical guide provides a rigorous analysis of the compound's solubility in organic solvents, explains the physicochemical causality behind these behaviors, and establishes a self-validating experimental protocol to ensure reagent integrity during parallel synthesis.

Structure-Solubility Causality (Physicochemical Profiling)

As a Senior Application Scientist, it is critical to look beyond empirical solubility data and understand why a molecule behaves the way it does in solution. The solvent compatibility of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is governed by two competing structural domains:

-

Aromatic Lipophilicity (The Hydrophobic Core): The benzene ring is heavily substituted with a bromine atom, a chlorine atom, and a methyl group. These non-polar groups drastically increase the molecule's partition coefficient (Log P) and overall lipophilicity. Consequently, the compound exhibits exceptional solubility in non-polar and moderately polar aprotic solvents (e.g., Dichloromethane, Toluene) due to highly favorable van der Waals and dipole-induced dipole interactions[2].

-

Electrophilic Sulfonyl Chloride Moiety (-SO₂Cl): The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom[3]. The halogens (Br, Cl) exert a strong electron-withdrawing inductive effect (-I effect) across the aromatic ring. This pulls electron density away from the sulfur atom, exacerbating its partial positive charge ( δ+ ). Because of this enhanced electrophilicity, the compound is hyper-sensitive to nucleophilic attack. Exposure to protic solvents (water, alcohols) results in rapid, exothermic solvolysis, irreversibly degrading the reagent into 5-bromo-4-chloro-2-methylbenzenesulfonic acid and hydrogen chloride[4].

Solvent Compatibility Matrix

To optimize reaction conditions and prevent premature reagent degradation, solvents must be selected based on a dual criteria: high solvating power and absolute chemical inertness[2].

| Solvent Category | Representative Solvents | Solubility Profile | Stability & Reactivity |

| Optimal (Aprotic) | Dichloromethane (DCM), Chloroform, Toluene | High (>100 mg/mL) | Highly Stable. Solvents are inert to the highly electrophilic -SO₂Cl moiety. Ideal for stock solutions. |

| Favorable (Ethereal) | Tetrahydrofuran (THF), 1,4-Dioxane | High (>100 mg/mL) | Stable. Excellent for amine coupling reactions; ensures homogeneous reaction mixtures. |

| Conditional (Polar Aprotic) | Dimethylformamide (DMF), Acetonitrile | Moderate to High | Conditionally Stable. Requires strictly anhydrous conditions. Trace moisture will trigger rapid hydrolysis. |

| Incompatible (Protic) | Methanol, Ethanol, Isopropanol, Water | Low to Moderate | Highly Reactive. Undergoes rapid solvolysis to form sulfonic acids or sulfonate esters[4]. |

Workflow Diagram: Solvent-Dependent Pathways

Fig 1: Solvent-dependent stability and degradation pathways of functionalized sulfonyl chlorides.

Experimental Protocol: Self-Validating Solution Preparation

Expert Insight: A common pitfall in sulfonamide synthesis is the assumption of reagent purity upon dissolution. Standard reverse-phase LC-MS utilizes water and methanol in its mobile phase. Injecting an intact sulfonyl chloride solution into an LC-MS will induce on-column hydrolysis, yielding a false positive for degradation.

To circumvent this, the following protocol utilizes Anhydrous Infrared (IR) Spectroscopy as a self-validating checkpoint to confirm structural integrity post-dissolution.

Step-by-Step Methodology

Step 1: Solvent Drying (Causality: Prevention of Hydrolysis)

-

Store Dichloromethane (DCM) over activated 4Å molecular sieves for a minimum of 24 hours prior to use.

-

Validation: Verify solvent moisture content is strictly <50 ppm using Karl Fischer titration.

Step 2: Inert Dissolution

-

In an oven-dried, amber glass vial purged with Argon, accurately weigh 304 mg (approx. 1.0 mmol) of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride[1].

-

Add 5.0 mL of the anhydrous DCM. Sonicate briefly (10-15 seconds) at room temperature until a clear, homogenous solution is achieved.

Step 3: Self-Validating Integrity Check (Anhydrous ATR-FTIR)

-

Dropcast 50 µL of the prepared stock solution onto an ATR-FTIR crystal. Allow the DCM to evaporate under a gentle stream of nitrogen.

-

Validation Pass: The spectrum must exhibit strong, sharp asymmetric and symmetric S=O stretching bands at approximately 1370 cm⁻¹ and 1170 cm⁻¹. The complete absence of a broad -OH stretch (3200-3500 cm⁻¹) confirms that no sulfonic acid degradation has occurred.

Step 4: Reaction Execution

-

Proceed immediately with the dropwise addition of the target amine and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) at 0°C to form the desired sulfonamide[4].

References

-

Title : Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations Source : Jinli Chemical URL :[Link]

Sources

A Technical Guide to the Spectral Analysis of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed technical analysis of the expected spectral data for 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride, a key intermediate in synthetic chemistry. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectral characteristics, empowering researchers to confidently identify and characterize this and similar molecules.

Molecular Structure and an Overview of its Spectroscopic Features

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is a polysubstituted aromatic compound with the molecular formula C₇H₅BrCl₂O₂S.[1][2] Its structure, featuring a sulfonyl chloride group, a methyl group, and two different halogen atoms on the benzene ring, gives rise to a unique spectroscopic fingerprint. This guide will explore the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Figure 1: Molecular Structure of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms in a molecule.[3] For 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride, both ¹H and ¹³C NMR will provide invaluable structural information.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the electronic environment of the hydrogen atoms.

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are in distinct chemical environments and will therefore appear as two separate signals. Due to the electron-withdrawing effects of the sulfonyl chloride and halogen substituents, these protons will be deshielded and are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm.[4] The proton at position 6 will likely be a singlet, while the proton at position 3 may also appear as a singlet, or they may exhibit a small meta-coupling.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will give rise to a single, sharp peak. Being attached to the aromatic ring, this signal is expected in the region of δ 2.0-3.0 ppm.[4]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (position 3) | 7.0 - 8.5 | Singlet (or narrow doublet) |

| Aromatic H (position 6) | 7.0 - 8.5 | Singlet |

| Methyl (-CH₃) | 2.0 - 3.0 | Singlet |

Table 1: Predicted ¹H NMR Spectral Data for 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.

-

Aromatic Carbons: The six carbons of the benzene ring are all in unique chemical environments and will therefore produce six distinct signals in the aromatic region of the spectrum (δ 120-150 ppm).[4] The carbons directly attached to the electron-withdrawing sulfonyl chloride, bromine, and chlorine atoms will be shifted further downfield.

-

Methyl Carbon: The carbon of the methyl group will appear as a single peak in the upfield region of the spectrum, typically between δ 15-25 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-SO₂Cl | 140 - 150 |

| C-Br | 115 - 125 |

| C-Cl | 130 - 140 |

| C-CH₃ | 135 - 145 |

| C-H (aromatic) | 125 - 135 |

| Methyl (-CH₃) | 15 - 25 |

Table 2: Predicted ¹³C NMR Spectral Data for 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of sulfonyl chlorides is as follows:[3]

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of a suitable deuterated aprotic solvent, such as chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent is critical due to the reactivity of the sulfonyl chloride group.[3]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ¹H).

-

Data Processing: Process the acquired data, including Fourier transformation, phasing, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

Figure 2: A simplified workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the characteristic functional groups within a molecule.[3][6]

Expected IR Absorption Bands

The IR spectrum of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride will be dominated by strong absorptions from the sulfonyl chloride group.

-

S=O Stretching: Sulfonyl chlorides exhibit two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically observed in the regions of 1370–1335 cm⁻¹ (asymmetric) and 1195–1168 cm⁻¹ (symmetric).[6][7]

-

S-Cl Stretching: A strong band corresponding to the S-Cl stretching vibration is expected in the far-infrared region, typically around 375 cm⁻¹.[8]

-

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[4]

-

C-H Bending: Out-of-plane ("oop") C-H bending vibrations for the substituted benzene ring will appear in the 900-675 cm⁻¹ region.[4]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretching | 1370–1335 |

| SO₂ | Symmetric Stretching | 1195–1168 |

| S-Cl | Stretching | ~375 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | In-ring Stretching | 1600-1400 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

Table 3: Predicted IR Absorption Bands for 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:[7]

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample.

-

Background Spectrum: Collect a background spectrum of the empty sample compartment or the ATR crystal.

-

Sample Spectrum: Place the KBr pellet or the solid sample on the ATR crystal in the sample holder and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known values for the functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for identification and structural elucidation.[3]

Expected Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed, and its mass will correspond to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a cluster of peaks. The relative abundances of these isotopic peaks will be characteristic of a compound containing one bromine and two chlorine atoms.[9][10]

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several key pathways:

-

Loss of Cl radical: Cleavage of the S-Cl bond to lose a chlorine radical (mass 35 or 37) is a likely fragmentation pathway.

-

Loss of SO₂: Elimination of sulfur dioxide (mass 64) is a common fragmentation for sulfonyl compounds.

-

Loss of Br radical: Cleavage of the C-Br bond to lose a bromine radical (mass 79 or 81).[11]

-

Loss of CH₃ radical: Loss of the methyl group (mass 15).

-

Sequential Losses: Subsequent losses of these fragments from the initial fragment ions will lead to a cascade of smaller ions.[11]

-

| Ion | m/z (most abundant isotopes) | Identity |

| [M]⁺ | 302 | Molecular Ion |

| [M-Cl]⁺ | 267 | Loss of Cl from sulfonyl group |

| [M-SO₂]⁺ | 238 | Loss of SO₂ |

| [M-Br]⁺ | 223 | Loss of Br |

| [M-SO₂Cl]⁺ | 203 | Loss of SO₂Cl group |

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride.

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.[11]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC system, where it will be vaporized and separated from any impurities based on its boiling point and affinity for the column stationary phase.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.

-

Ionization: The molecules are ionized, typically using Electron Ionization (EI) at 70 eV.[11]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Figure 3: A generalized workflow for GC-MS analysis.

Conclusion

The comprehensive spectral analysis of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride through NMR, IR, and MS provides a robust methodology for its unambiguous identification and characterization. By understanding the predicted spectral features and applying the outlined experimental protocols, researchers and drug development professionals can ensure the quality and purity of this important synthetic intermediate, facilitating its effective use in further chemical synthesis and research endeavors.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

-

Synthesis, spectral characterization and biological screening of n-substituted derivatives of n-(1-Hydroxy-2-methylpropan-2-yl)benzenesulfonamide. (n.d.). [Link]

-

American Chemical Society. (n.d.). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). [Link]

-

Asian Journal of Chemistry. (2013, January 9). Synthesis, Spectral Characterization and Biological Screening of N-Substituted Derivatives of N-(1-Hydroxy-2-methylpropan-2-yl)benzenesulfonamide. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [Link]

-

PubMed. (2014, November 15). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. [Link]

-

ResearchGate. (2025, August 9). (PDF) Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. [Link]

-

Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

PubChemLite. (n.d.). 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride. [Link]

-

5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride — Chemical Substance Information. (n.d.). [Link]

-

ACS Publications. (2001, February 23). Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors | The Journal of Organic Chemistry. [Link]

-

5-bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride — Chemical Substance Information. (n.d.). [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

- Google Patents. (n.d.). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

NIST WebBook. (n.d.). Benzene, 1-bromo-4-chloro-. [Link]

Sources

- 1. PubChemLite - 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (C7H5BrCl2O2S) [pubchemlite.lcsb.uni.lu]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. azooptics.com [azooptics.com]

- 6. acdlabs.com [acdlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. whitman.edu [whitman.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

common uses of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride in research

Strategic Utilization of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl Chloride in Drug Discovery and Late-Stage Functionalization

Executive Summary

In modern medicinal chemistry, the rapid generation of molecular complexity relies heavily on densely functionalized building blocks. 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (CAS 1416349-30-8) is a highly specialized, tetra-substituted aromatic scaffold that serves as a versatile linchpin in drug discovery and organic synthesis[1]. Unlike simple sulfonyl chlorides, this molecule presents four distinct vectors for derivatization: a highly electrophilic sulfonyl chloride group, two orthogonal halogens (bromine and chlorine), and a sterically active methyl group. This whitepaper provides an in-depth mechanistic analysis and validated protocols for utilizing this compound in the synthesis of complex pharmaceutical libraries and analytical reference standards.

Mechanistic Profiling & Chemical Reactivity

The value of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride lies in its programmable reactivity. By understanding the electronic and steric microenvironments of the molecule, researchers can perform sequential, site-specific modifications without the need for cumbersome protecting group strategies.

Electrophilic Sulfonylation (The Primary Hub)

The sulfonyl chloride (-SO₂Cl) moiety is the most reactive site on the molecule. It readily undergoes nucleophilic addition-elimination with primary and secondary amines to yield sulfonamides[2]. Sulfonamides are critical pharmacophores—frequently acting as stable bioisosteres for amides—that exhibit high metabolic stability and strong hydrogen-bonding capabilities with biological targets (e.g., carbonic anhydrase, COX-2)[3][4].

Orthogonal Halogen Reactivity (The Br vs. Cl Differential)

A defining feature of this scaffold is the presence of both a C5-bromine and a C4-chlorine atom. In transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), the oxidative addition of palladium into a carbon-halogen bond is the rate-determining step[5]. Because the C–Br bond dissociation energy is significantly lower than that of the C–Cl bond, palladium catalysts will preferentially insert into the C5-Br position at moderate temperatures. This kinetic differential allows for orthogonal functionalization : researchers can first couple a boronic acid at the C5 position, and subsequently activate the C4-Cl position using higher temperatures and electron-rich, sterically bulky ligands (e.g., XPhos or BrettPhos).

Steric Shielding via the ortho-Methyl Group

The C2-methyl group is positioned ortho to the sulfonyl chloride. This provides critical steric shielding that slightly attenuates the electrophilicity of the sulfur center, thereby increasing the hydrolytic stability of the resulting sulfonamide against enzymatic degradation in vivo. Furthermore, under radical conditions (e.g., utilizing N-Bromosuccinimide and AIBN), this methyl group can be selectively brominated to yield a benzylic bromide, opening a fourth vector for nucleophilic substitution.

Fig 1: Molecular reactivity map showing the four distinct functionalization vectors.

Core Research Applications

1. High-Throughput Synthesis of Sulfonamide Libraries In early-stage drug discovery, 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is reacted with diverse amine arrays to generate sulfonamide libraries[6]. The remaining halogens serve as handles for late-stage diversification, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around the aromatic core.

2. Analytical Reference Standards (Impurity Profiling) Due to its complex substitution pattern, this compound and its direct derivatives are frequently utilized as high-purity reference standards in the pharmaceutical industry. They are used to spike HPLC/LC-MS runs to validate the impurity profiles of active pharmaceutical ingredients (APIs) synthesized via similar sulfonyl chloride intermediates.

Quantitative Data: Reaction Parameters & Selectivity

The following table summarizes the optimized parameters required to achieve chemoselectivity across the molecule's reactive sites.

| Reaction Type | Target Site | Reagents / Catalyst System | Temp (°C) | Typical Yield | Selectivity |

| Sulfonylation | -SO₂Cl | Amine, TEA, Anhydrous DCM | 0 to 25 | 85–95% | >99% (No halogen reaction) |

| Suzuki Coupling 1 | C5-Br | Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 80 | 70–85% | >95% (Over C4-Cl) |

| Suzuki Coupling 2 | C4-Cl | Ar-B(OH)₂, Pd₂(dba)₃, XPhos | 110 | 60–80% | N/A (Performed post-Br coupling) |

| Benzylic Bromination | C2-CH₃ | NBS, AIBN, CCl₄ | 80 | 50–65% | Moderate (Requires optimization) |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for reagent selection and in-process monitoring steps.

Protocol 1: Chemoselective Sulfonamide Synthesis

Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, which yields unreactive sulfonic acids. Therefore, strictly anhydrous conditions are mandatory. A non-nucleophilic base (Triethylamine) is utilized to scavenge the HCl byproduct; failing to do so would result in the protonation of the nucleophilic amine, halting the reaction[6].

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the target amine (1.0 equiv) and Triethylamine (2.5 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Addition: Cool the solution to 0 °C using an ice bath to control the exothermic addition. Dissolve 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (1.1 equiv) in anhydrous DCM and add it dropwise over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The disappearance of the UV-active sulfonyl chloride spot indicates completion.

-

Workup: Quench the reaction with 1M aqueous HCl to neutralize excess base. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at C5-Bromo

Causality: To prevent premature activation of the C4-Cl bond, a standard palladium(0) catalyst (Pd(PPh₃)₄) is used at a strictly controlled temperature (80 °C). The use of highly active ligands (e.g., dialkylbiaryl phosphines) at this stage must be avoided to maintain chemoselectivity[5].

-

Preparation: In a Schlenk tube, combine the sulfonamide product from Protocol 1 (1.0 equiv), a selected arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio). The biphasic system aids in dissolving both the organic substrates and the inorganic base.

-

Reaction: Seal the tube and heat to exactly 80 °C for 12 hours.

-

Validation: Analyze an aliquot via LC-MS. The mass spectrum should show the molecular ion corresponding to the C5-coupled product, with the isotopic signature of the intact C4-chlorine atom clearly visible (3:1 ratio for ³⁵Cl/³⁷Cl).

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

Fig 2: Sequential late-stage functionalization workflow utilizing orthogonal cross-coupling.

References

-

Bio-Fount . (n.d.). 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (1416349-30-8) Impurity Standards. Retrieved from[Link]

-

MDPI . (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC) . (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from[Link]

-

Journal of the American Chemical Society (ACS) . (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Semantic Scholar . (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from[Link]

Sources

- 1. aksci.com [aksci.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Strategic Derivatization of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl Chloride in Drug Discovery

Executive Summary

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is a highly versatile, polyfunctional building block utilized extensively in modern medicinal chemistry and drug discovery. Featuring four orthogonal reactive sites, this molecule allows researchers to rapidly generate complex molecular libraries through sequential, chemoselective functionalization. This technical guide details the strategic derivatization of this compound, focusing on the mechanistic causality behind experimental choices, self-validating reaction protocols, and authoritative grounding in contemporary cross-coupling chemistry.

Molecular Anatomy & Orthogonal Reactivity

The synthetic utility of 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride stems from its distinct, chemoselective handles. Understanding the hierarchy of these reactive sites is critical for designing successful multi-step syntheses without relying on cumbersome protecting group strategies.

-

Sulfonyl Chloride (-SO₂Cl): The most electrophilic site on the molecule. It is highly reactive towards nucleophiles such as amines and alcohols, requiring careful handling to prevent premature hydrolysis [1].

-

5-Bromo Group: The primary handle for transition-metal catalyzed cross-coupling. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it the kinetically favored site for oxidative addition.

-

4-Chloro Group: A secondary cross-coupling handle that remains inert under standard conditions but can be activated later using sterically demanding, electron-rich ligands.

-

2-Methyl Group: A latent site available for late-stage benzylic functionalization (e.g., radical bromination or oxidation).

Orthogonal reactivity sites of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride.

Primary Derivatization: Sulfonamide Synthesis

The synthesis of N-aryl or N-alkyl sulfonamides is typically the mandatory first step in the derivatization sequence. Sulfonamides are critical pharmacophores in drug discovery, frequently acting as stable hydrogen bond donors/acceptors in target binding pockets [2].

Causality in Experimental Design: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this acid will protonate the remaining unreacted amine nucleophile, stalling the reaction at a maximum of 50% conversion. Therefore, an auxiliary base (e.g., triethylamine) is strictly required to scavenge the HCl byproduct and drive the reaction to completion [3].

Self-Validating Protocol: Synthesis of 5-Bromo-4-chloro-N,N,2-trimethylbenzenesulfonamide

-

Initiation: Dissolve 5-bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic nucleophilic attack.

-

Base Addition: Add triethylamine (1.2 eq) dropwise.

-

Amine Addition: Add dimethylamine (1.1 eq) slowly to the cooled solution.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

-

Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The highly UV-active starting material will disappear, replaced by a more polar spot. Confirm the product via LC-MS; the mass spectrum must show the [M+H]+ ion with a distinct isotopic cluster representing one bromine and one chlorine atom.

Secondary Derivatization: Regioselective Cross-Coupling

Once the sensitive sulfonyl chloride is masked as a stable sulfonamide, the molecule is primed for palladium-catalyzed cross-coupling.

Causality in Experimental Design: The molecule contains both a bromo and a chloro substituent. The carbon-bromine (C-Br) bond possesses a significantly lower bond dissociation energy than the carbon-chlorine (C-Cl) bond. Consequently, the oxidative addition of the Palladium(0) active species into the C-Br bond is kinetically favored [4]. This inherent reactivity gradient (I > Br > OTf > Cl) allows for perfect regiocontrol, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings exclusively at the 5-position without the need for protecting groups [5].

Self-Validating Protocol: Regioselective Suzuki-Miyaura Coupling

-

Preparation: In a microwave-safe vial, combine the sulfonamide intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent System: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand promotes reductive elimination while stabilizing the Pd center against the less reactive C-Cl bond.

-

Execution: Purge the vial with nitrogen for 5 minutes, seal, and heat to 90 °C for 12 hours.

-